3,4-Diethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
3,4-Diethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes diethoxy groups, a pyrimidinyl moiety, and a benzamide core. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidinyl Moiety: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidinyl ring.
Introduction of the Phenylamino Group: This step involves the substitution of a hydrogen atom on the pyrimidinyl ring with a phenylamino group.
Attachment of the Benzamide Core: The final step involves the coupling of the pyrimidinyl derivative with a benzamide precursor under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activities that make it useful in studying cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are involved.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Diethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- 3,4-Diethoxy-N-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)benzamide
Uniqueness
3,4-Diethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets, leading to distinct biological effects.
Properties
Molecular Formula |
C28H29N5O3 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3,4-diethoxybenzamide |
InChI |
InChI=1S/C28H29N5O3/c1-4-35-24-16-11-20(18-25(24)36-5-2)27(34)31-22-12-14-23(15-13-22)32-28-29-19(3)17-26(33-28)30-21-9-7-6-8-10-21/h6-18H,4-5H2,1-3H3,(H,31,34)(H2,29,30,32,33) |
InChI Key |
JYAXIJYYWAXJED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C)OCC |
Origin of Product |
United States |
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